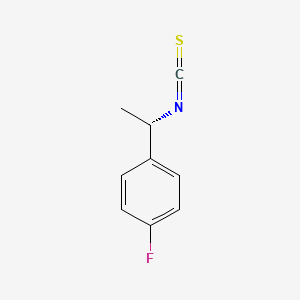

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate

Übersicht

Beschreibung

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate is an organic compound characterized by the presence of a fluorophenyl group attached to an ethyl isothiocyanate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate typically involves the reaction of (S)-(+)-1-(4-Fluorophenyl)ethylamine with thiophosgene. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The general reaction scheme is as follows:

(S)-(+)-1-(4-Fluorophenyl)ethylamine+Thiophosgene→(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

Catalysts: Base catalysts like triethylamine

Major Products

Thioureas: Formed by reaction with amines

Carbamates: Formed by reaction with alcohols

Thiocarbamates: Formed by reaction with thiols

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate has garnered attention for its cytotoxic and antimicrobial properties, making it a candidate for drug development. Its applications include:

- Antimicrobial Agents : The compound exhibits significant antimicrobial activity, which can be harnessed in developing new antibiotics or antifungal agents.

- Cancer Research : Preliminary studies suggest that this isothiocyanate may inhibit specific enzymes involved in cancer progression, making it a potential therapeutic agent in oncology .

Bioconjugation

Isothiocyanates are known for their ability to form stable thiocarbamate linkages with amines. This property allows this compound to be utilized in:

- Targeted Drug Delivery : By conjugating drugs with biomolecules (e.g., proteins or antibodies), researchers can enhance the specificity and efficacy of therapeutic agents.

- Fluorescent Probes : The compound can be linked to fluorescent markers for imaging studies in biological research, aiding in tracking cellular processes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

- Cyclooxygenase Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and pain pathways. This compound may also exhibit similar properties, making it a candidate for anti-inflammatory drug development .

Agrochemical Applications

In addition to pharmaceutical uses, this compound can be applied in agriculture:

- Pesticides : Its biological activity may be leveraged to develop new agrochemicals that target pests or pathogens affecting crops .

- A study indicated that fluorinated isothiocyanates possess enhanced anti-inflammatory properties compared to their non-fluorinated counterparts, suggesting that this compound could be particularly effective against inflammatory diseases .

- Molecular docking studies have shown promising interactions between this compound and key enzymes involved in metabolic pathways, indicating potential for therapeutic applications .

Wirkmechanismus

The mechanism of action of (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and enzymes. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenyl isothiocyanate

- 4-Fluorophenyl isothiocyanate

- 1-(4-Fluorophenyl)ethyl isocyanate

Uniqueness

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate is unique due to its chiral center and the presence of both a fluorophenyl group and an isothiocyanate group. This combination of features imparts distinct reactivity and potential biological activity compared to other similar compounds.

Biologische Aktivität

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological effects, including data from various studies, case analyses, and detailed research findings.

This compound can be synthesized through various methods, including the use of deep eutectic solvents (DESs) for eco-friendly synthesis. The compound's structure features a fluorine atom on the aromatic ring, which can significantly influence its biological activity by modulating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated against several cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The results indicated that this compound exhibits potent cytotoxicity, with IC50 values suggesting significant efficacy in inhibiting cell viability.

Table 1: Cytotoxicity of this compound

The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:

- Induction of Apoptosis : Studies suggest that this compound promotes apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of Proliferation : It has been shown to inhibit cell proliferation by interfering with cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cellular damage and death.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 25 | |

| Bacillus subtilis | 30 |

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the para position on the phenyl ring significantly enhances the biological activity of this compound. Studies indicate that halogenated derivatives often exhibit improved potency against both cancerous and microbial cells due to their electronic effects and steric properties.

Case Studies

Several case studies have explored the effects of this compound in vivo and in vitro:

- Case Study 1 : A study involving animal models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.

- Case Study 2 : In vitro studies using human cell lines revealed that this compound not only inhibited growth but also enhanced the efficacy of conventional chemotherapeutics when used in combination therapies.

Eigenschaften

IUPAC Name |

1-fluoro-4-[(1S)-1-isothiocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMBAXGHCKMDES-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426652 | |

| Record name | (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-83-8 | |

| Record name | (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.